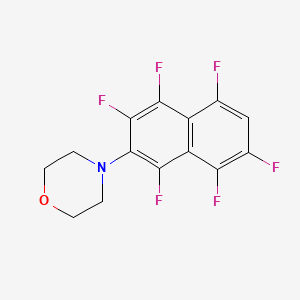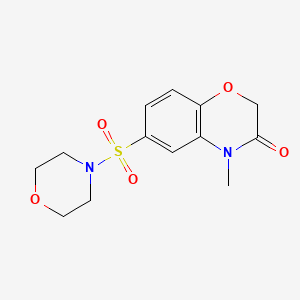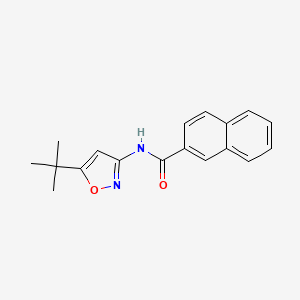![molecular formula C23H24F2N2O3 B5035014 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a drug candidate. The compound is also known as TAK-659 and has been studied for its biochemical and physiological effects.
作用機序
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide inhibits the activity of BTK by binding to the active site of the enzyme. BTK is a crucial component of B-cell signaling, and its inhibition leads to the suppression of B-cell activation, proliferation, and survival. This, in turn, leads to the suppression of the immune response and the inhibition of the growth of B-cell malignancies.
Biochemical and Physiological Effects:
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide has been shown to have significant biochemical and physiological effects. The compound has been shown to inhibit the phosphorylation of downstream signaling molecules such as AKT, ERK, and NF-κB. This inhibition leads to the suppression of B-cell activation, proliferation, and survival. The compound has also been shown to induce apoptosis in B-cell malignancies.
実験室実験の利点と制限
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide has several advantages for lab experiments. The compound is highly selective for BTK and has been shown to have minimal off-target effects. The compound is also stable and can be easily synthesized in large quantities. However, the compound has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for the study of 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide. One potential direction is the study of the compound in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another potential direction is the study of the compound in animal models to evaluate its efficacy and safety. Additionally, the study of the compound in other diseases such as inflammatory diseases could also be explored. Finally, the development of more soluble analogs of the compound could also be investigated to overcome its limitations.
Conclusion:
In conclusion, 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide is a synthetic compound that has significant potential as a drug candidate. The compound has been studied for its potential in the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory diseases. The compound inhibits the activity of BTK and has been shown to have significant biochemical and physiological effects. The compound has several advantages for lab experiments, such as its selectivity for BTK and stability, but also has some limitations, such as its poor solubility. There are several future directions for the study of the compound, such as its study in combination with other drugs, animal models, and the development of more soluble analogs.
合成法
The synthesis of 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide involves several steps. The starting material is 2,4-difluorobenzylamine, which is reacted with 4-chloro-3-nitrobenzoic acid to obtain 3-nitro-4-(2,4-difluorobenzylamino)benzoic acid. This intermediate is then reduced with iron powder and acetic acid to obtain 4-(2,4-difluorobenzylamino)-3-aminobenzoic acid. The final step involves the reaction of this intermediate with 1-(cyclopropylcarbonyl)piperidine and phosphoryl chloride to obtain 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide.
科学的研究の応用
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide has been studied for its potential as a drug candidate in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies and autoimmune diseases.
特性
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(2,4-difluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O3/c24-18-7-6-17(21(25)13-18)14-26-22(28)16-2-1-3-20(12-16)30-19-8-10-27(11-9-19)23(29)15-4-5-15/h1-3,6-7,12-13,15,19H,4-5,8-11,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLLQHPBNMRSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)NCC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B5034941.png)
![cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)


![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)
![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5034994.png)
![4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)
![2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol](/img/structure/B5035042.png)